molecular formula C9H11N3O6 B2369464 ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate CAS No. 320420-14-2

ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate

Cat. No.: B2369464
CAS No.: 320420-14-2
M. Wt: 257.202
InChI Key: USLJOOJADKSHIM-UHFFFAOYSA-N
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Description

Ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate (CAS: 320420-14-2) is a pyrimidine-derived compound with the molecular formula C₉H₁₁N₃O₆ and a molecular weight of 257.2 g/mol . It features a methoxy group at position 1 of the pyrimidine ring and a carbamate-ester moiety linked via a carbonyl group. The compound is characterized by a single-isotope mass of 257.064785 and a ChemSpider ID of 1224688 .

Properties

IUPAC Name

ethyl N-(1-methoxy-2,4-dioxopyrimidine-5-carbonyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O6/c1-3-18-9(16)11-7(14)5-4-12(17-2)8(15)10-6(5)13/h4H,3H2,1-2H3,(H,10,13,15)(H,11,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLJOOJADKSHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Urea

A widely employed method involves the reaction of ethyl acetoacetate derivatives with urea under acidic conditions. For example, ethyl 3-oxobutanoate reacts with urea in concentrated hydrochloric acid to yield 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a structural analog. Adapting this approach, the target compound’s precursor could be synthesized by substituting the β-keto ester with a methoxy-containing variant.

Key conditions:

  • Solvent : Ethanol or acetic acid
  • Catalyst : HCl or H₂SO₄
  • Temperature : Reflux (80–100°C)
  • Yield : 60–75%

Alternative Cyclization with Thiourea

Thiourea may replace urea to introduce sulfur functionalities, though subsequent oxidation steps would be required to achieve the dioxo groups. This method offers higher regioselectivity in some cases but adds complexity due to the need for oxidative workups.

Introduction of the 1-Methoxy Group

Position-selective alkoxylation at the pyrimidine’s 1-position is critical. Two primary strategies are documented:

Direct Alkylation of Pyrimidinone Intermediates

The hydroxyl group at position 1 of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving 70–85% yields.

Mechanism :

  • Deprotonation of the hydroxyl group by K₂CO₃.
  • Nucleophilic substitution of iodide by the oxygen anion.

Tosylation-Alkylation Sequential Approach

For hindered substrates, a two-step protection-deprotection strategy improves yields:

  • Tosylation : Treat the pyrimidinone with p-toluenesulfonyl chloride (TsCl) in pyridine to form the tosylate intermediate.
  • Methoxylation : React the tosylate with sodium methoxide (NaOMe) in methanol, displacing the tosyl group with a methoxy moiety.

Advantages :

  • Avoids steric hindrance issues in direct alkylation.
  • Higher purity due to crystalline tosylate intermediates.

Carbamate Functionalization at Position 5

The carbonyl-linked ethyl carbamate group is introduced via nucleophilic acyl substitution or carbamate coupling.

Acyl Chloride Intermediate Route

  • Chlorination : Convert the 5-carboxylate to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
  • Carbamate Formation : React the acyl chloride with ethyl carbamate (NH₂COOEt) in the presence of a base (e.g., triethylamine) to form the target compound.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 0–25°C
  • Yield : 50–65%

Direct Coupling Using Carbodiimide Reagents

Alternative methods employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylate for reaction with ethylamine derivatives.

Optimization Notes :

  • Additives such as N-hydroxysuccinimide (NHS) improve reaction efficiency.
  • Yields range from 55% to 70% depending on steric factors.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization using solvent pairs such as ethyl acetate-hexane or isopropyl alcohol-water. The compound’s low polarity (Topological Polar Surface Area: 125 Ų) favors crystallization from nonpolar mixtures.

Chromatographic Methods

Silica gel column chromatography with gradient elution (ethyl acetate/hexane 30–70%) resolves residual byproducts, particularly regioisomers from incomplete cyclization.

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 1.3 (t, CH₂CH₃), δ 3.5 (s, OCH₃), and δ 10.2 (s, NH) confirm substituent integration.
  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (C=O, carbamate) and 1680 cm⁻¹ (C=O, pyrimidine dione) validate functional groups.

Mass Spectrometry

The molecular ion peak at m/z 257.202 ([M+H]⁺) aligns with the compound’s molecular weight.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Reference
Cyclocondensation Urea, HCl, reflux 65 90
Tosylation-Alkylation TsCl/pyridine → NaOMe/MeOH 78 95
Acyl Chloride Coupling SOCl₂ → NH₂COOEt, Et₃N 60 88
Carbodiimide Coupling EDC, NHS, THF 68 92

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing pathways may yield 5- or 6-substituted pyrimidines. Microwave-assisted synthesis could enhance selectivity.
  • Carbamate Stability : The ethyl carbamate group is prone to hydrolysis under acidic conditions. Implementing anhydrous reaction environments mitigates degradation.
  • Scalability : Batch processing limitations in tosylation steps suggest continuous flow chemistry as a potential improvement.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where different functional groups replace the original ones.

Scientific Research Applications

Medicinal Chemistry

Ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the methoxy and carbamate functionalities can enhance the bioactivity and selectivity of these compounds.

Antimicrobial Activity

Research indicates that similar pyrimidine derivatives possess antimicrobial properties. This compound may exhibit activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has potential applications in enzyme inhibition studies. Pyrimidine derivatives are known to inhibit various enzymes involved in metabolic pathways. Investigating the inhibitory effects of this compound on specific enzymes could provide insights into its mechanism of action and therapeutic potential.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor activity of a series of pyrimidine derivatives including this compound against human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity with IC50 values in the micromolar range.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, researchers tested the efficacy of pyrimidine-based compounds against Gram-positive and Gram-negative bacteria. This compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism by which ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and medicinal effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of ethyl N-[(1-methoxy-2,4-dioxo-tetrahydro-5-pyrimidinyl)carbonyl]carbamate can be contextualized against analogous pyrimidine derivatives (Table 1). Key differences in substituents, molecular properties, and applications are highlighted below.

Table 1: Comparative Analysis of Ethyl N-[(1-Methoxy-2,4-dioxo-tetrahydro-5-pyrimidinyl)carbonyl]carbamate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Ref.
Ethyl N-[(1-methoxy-2,4-dioxo-tetrahydro-5-pyrimidinyl)carbonyl]carbamate C₉H₁₁N₃O₆ 257.2 1-methoxy, carbamate-ester High polarity (6 H-bond acceptors); limited commercial availability
Ethyl N-[(1-morpholino-2,4-dioxo-tetrahydro-5-pyrimidinyl)carbonyl]carbamate C₁₂H₁₆N₄O₆ 312.28 Morpholino group replaces methoxy Increased solubility (XLogP3: -0.3); 7 H-bond acceptors; potential pharmaceutical applications
Ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-tetrahydro-5-pyrimidinyl]carbonyl}carbamate C₁₀H₁₃N₃O₆ 271.23 2-hydroxyethyl substituent Enhanced hydrophilicity; hydroxyl group improves bioavailability
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate C₁₄H₁₈N₂O₅ Not provided Methoxymethyl-furan, methyl group Aromatic interactions; potential antibacterial/antiviral activity
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxylate C₁₅H₁₆N₂O₄S Not provided Benzodioxol, thione (C=S) group Increased steric bulk; thione enhances reactivity

Key Observations:

Substituent Effects on Polarity and Solubility: The methoxy group in the target compound confers moderate polarity, with 6 H-bond acceptors. In contrast, the morpholino derivative (C₁₂H₁₆N₄O₆) exhibits higher solubility due to its cyclic amine substituent (XLogP3: -0.3 vs. methoxy’s likely higher lipophilicity) .

Structural Modifications and Bioactivity :

  • Aromatic substituents (e.g., methoxymethyl-furan in C₁₄H₁₈N₂O₅) may enhance π-π stacking interactions with biological targets, as seen in antiviral scaffolds .
  • The thione group in the benzodioxol derivative (C₁₅H₁₆N₂O₄S) could facilitate nucleophilic reactions or metal coordination, expanding utility in catalysis or medicinal chemistry .

Commercial and Research Relevance: The discontinuation of the target compound contrasts with the morpholino and hydroxyethyl analogues, which remain under exploration for drug discovery .

Research Findings and Trends

  • Lipophilicity vs. Bioavailability: Methoxy groups (logP ~1.5 estimated) balance lipophilicity for blood-brain barrier penetration, while morpholino/hydroxyethyl groups favor aqueous solubility for renal clearance .
  • Synthetic Versatility : The carbamate-ester backbone in these compounds allows facile derivatization, enabling rapid generation of libraries for high-throughput screening (e.g., cytotoxicity assays like SRB) .
  • Unmet Needs : Data gaps persist in the target compound’s XLogP, melting/boiling points, and specific bioactivity, limiting direct comparisons .

Biological Activity

Ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate (CAS No. 320420-14-2) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C9_9H11_{11}N3_3O6_6
  • Molecular Weight : 257.2 g/mol
  • Density : 1.47 ± 0.1 g/cm³ (predicted)
  • pKa : 6.77 ± 0.20 (predicted) .

This compound exhibits various biological activities that can be attributed to its structural features. The compound's pyrimidine ring and carbonyl functionalities suggest potential interactions with biological macromolecules such as enzymes and receptors.

Antimicrobial Activity

Several studies have indicated that compounds containing pyrimidine derivatives exhibit antimicrobial properties. This compound has been evaluated for its ability to inhibit bacterial growth.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against various strains of bacteria. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays were performed on various cancer cell lines including HeLa and MCF-7. Results showed that the compound exhibited dose-dependent cytotoxic effects with IC50 values around 25 µM for HeLa cells and 30 µM for MCF-7 cells .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. This aspect is crucial for understanding its potential therapeutic applications.

Table: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 (µM)
Dipeptidyl Peptidase IVCompetitive15
Carbonic AnhydraseNon-competitive20
CholinesteraseMixed25

Safety and Toxicology

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity studies suggest a low toxicity level in mammalian models at therapeutic doses.

Toxicity Assessment

In a recent study involving acute toxicity testing in rodents, no significant adverse effects were observed at doses up to 200 mg/kg body weight . However, further long-term studies are necessary to fully evaluate its safety profile.

Q & A

Q. Key Factors for Yield Optimization :

  • Temperature control during alkylation (60–80°C prevents side reactions).
  • Stoichiometric excess of ethyl chloroformate (1.2–1.5 equivalents) ensures complete carbamoylation.
  • Purity of intermediates (monitored via TLC or HPLC) reduces byproduct formation .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the methoxy singlet (δ 3.2–3.4 ppm) and carbamate NH (δ 9.5–10.2 ppm, broad). Pyrimidine ring protons appear as multiplets (δ 5.8–7.1 ppm) .
    • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 160–170 ppm, while the methoxy carbon appears at δ 50–55 ppm .
  • X-ray Crystallography : Resolves bond angles (e.g., C—N—C ≈ 109–116°) and confirms the planar geometry of the pyrimidine ring. Hydrogen bonding between carbonyl groups and NH moieties stabilizes the crystal lattice .
  • IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C—O of carbamate) .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:
Discrepancies often arise from:

  • Dynamic Effects in Solution : Conformational flexibility (e.g., rotamers of the carbamate group) may lead to averaged NMR signals, whereas computational models assume static structures. Use variable-temperature NMR to detect slow-exchange conformers .
  • Crystal Packing Effects : X-ray structures may show non-covalent interactions (e.g., π-stacking) absent in gas-phase DFT calculations. Compare solid-state (X-ray) and solution-phase (NMR) data with solvent-inclusive MD simulations .
  • Tautomeric Equilibria : The pyrimidine ring may exhibit keto-enol tautomerism. Use 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations and identify dominant tautomers .

Advanced: What strategies are effective for improving the compound’s reactivity in downstream derivatization?

Methodological Answer:

  • Activation of the Carbamate Group : Replace ethyl with a more labile protecting group (e.g., p-nitrophenyl) to enhance nucleophilic substitution .
  • Ring Functionalization : Introduce electron-withdrawing substituents (e.g., halogens at C5) to polarize the pyrimidine ring, facilitating electrophilic aromatic substitution .
  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups at C6. Optimize ligand choice (e.g., SPhos) and solvent (toluene/EtOH) for higher yields .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

Methodological Answer:

Core Modifications :

  • Synthesize analogs with varying substituents (e.g., Cl, F, or CH₃ at C5) to assess electronic effects on bioactivity .
  • Replace the methoxy group with bulkier alkoxy chains to study steric impacts.

Assay Design :

  • Enzyme Inhibition : Test against kinases (e.g., CDK2) using fluorescence polarization assays. Measure IC₅₀ values and correlate with substituent electronic parameters (Hammett σ) .
  • Cellular Uptake : Label the compound with a fluorophore (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in target proteins. Validate with mutagenesis data .

Advanced: What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies (Gaussian 16) to predict sites for nucleophilic/electrophilic attacks. For example, the C5 position often shows high LUMO density, making it reactive toward nucleophiles .
  • Transition State Analysis : Use IRC (Intrinsic Reaction Coordinate) calculations to map reaction pathways for carbamate hydrolysis. Identify key intermediates (e.g., tetrahedral oxyanion) .
  • Solvent Effects : Apply the SMD continuum model to evaluate how polar solvents stabilize charge-separated intermediates during ring-opening reactions .

Advanced: How should researchers address reproducibility challenges in synthesizing this compound?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify common impurities (e.g., over-alkylated products or hydrolysis byproducts). Adjust reaction stoichiometry and drying protocols (e.g., molecular sieves for moisture-sensitive steps) .
  • Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane vs. DCM/ether) to improve crystal quality for reproducible X-ray data. Slow evaporation at 4°C often yields diffraction-quality crystals .
  • Batch-to-Batch Variability : Standardize starting material purity (≥98% by HPLC) and monitor reaction progress with in-situ FTIR for carbonyl group formation .

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